2-Propyn-1-ol compound with methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-ol compound with methyloxirane is a chemical compound resulting from the reaction between 2-propyn-1-ol, a propargyl alcohol, and methyloxirane, an epoxide. This compound has the molecular formula C6H10O2 and is known for its unique chemical and physical properties due to the combination of its two components .
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Addition: 2-Propyn-1-ol is produced by the copper-catalyzed addition of formaldehyde to acetylene as a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Dehydrochlorination: It can also be prepared by dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide.
Industrial Production Methods:
- The industrial production of 2-propyn-1-ol involves the copper-catalyzed addition of formaldehyde to acetylene .
- Methyloxirane, also known as propylene oxide, is typically produced via the chlorohydrin process or the hydroperoxide process .
Types of Reactions:
Oxidation: 2-Propyn-1-ol can be oxidized to propynal or propargylic acid.
Polymerization: It polymerizes with heating or treatment with base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Polymerization: Base catalysts such as sodium hydroxide are used.
Rearrangement: Catalysts like palladium or platinum are employed.
Major Products:
Oxidation: Propynal and propargylic acid.
Rearrangement: α,β-unsaturated carbonyl compounds.
Scientific Research Applications
2-Propyn-1-ol compound with methyloxirane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent stabilizer.
Biology: Investigated for its potential use in biochemical studies due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a corrosion inhibitor, metal complex solution, and electroplating brightener additive.
Mechanism of Action
The mechanism of action of 2-propyn-1-ol compound with methyloxirane involves its reactivity due to the presence of both an alkyne and an epoxide functional group. These functional groups allow the compound to participate in various chemical reactions, including polymerization, oxidation, and rearrangement . The molecular targets and pathways involved are primarily related to its ability to form stable complexes with metals and its reactivity with nucleophiles and electrophiles .
Comparison with Similar Compounds
Propargyl Alcohol (2-Propyn-1-ol): A simpler compound with similar reactivity but lacks the epoxide group.
Propylene Oxide (Methyloxirane): An epoxide with similar reactivity but lacks the alkyne group.
Uniqueness:
Properties
CAS No. |
38172-91-7 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-methyloxirane;prop-2-yn-1-ol |
InChI |
InChI=1S/C3H6O.C3H4O/c1-3-2-4-3;1-2-3-4/h3H,2H2,1H3;1,4H,3H2 |
InChI Key |
LFENQIALHBGPRG-UHFFFAOYSA-N |
SMILES |
CC1CO1.C#CCO |
Canonical SMILES |
CC1CO1.C#CCO |
38172-91-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.